3-(Bromomethyl)-4-chlorobenzene-1-sulfonyl fluoride
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Overview
Description
3-(Bromomethyl)-4-chlorobenzene-1-sulfonyl fluoride is an organic compound characterized by the presence of bromomethyl, chlorobenzene, and sulfonyl fluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-chlorobenzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the bromination of 4-chlorobenzene-1-sulfonyl fluoride using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-chlorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include sulfonic acids and other oxidized compounds.
Reduction: Products include sulfonamides and other reduced derivatives.
Scientific Research Applications
3-(Bromomethyl)-4-chlorobenzene-1-sulfonyl fluoride has several scientific research applications:
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Medicine: Investigated for potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-chlorobenzene-1-sulfonyl fluoride involves the reactivity of its functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The bromomethyl group can undergo nucleophilic substitution, allowing for further functionalization of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the sulfonyl fluoride group.
4-Chlorobenzene-1-sulfonyl Chloride: Contains a sulfonyl chloride group instead of sulfonyl fluoride.
3-(Chloromethyl)-4-chlorobenzene-1-sulfonyl Fluoride: Similar but with a chloromethyl group instead of bromomethyl.
Uniqueness
The presence of both electrophilic and nucleophilic sites allows for versatile chemical transformations and interactions with biological molecules .
Properties
Molecular Formula |
C7H5BrClFO2S |
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Molecular Weight |
287.53 g/mol |
IUPAC Name |
3-(bromomethyl)-4-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-3-6(13(10,11)12)1-2-7(5)9/h1-3H,4H2 |
InChI Key |
GWURTSVZPITTBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)CBr)Cl |
Origin of Product |
United States |
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